Journal Name:Membranes and Membrane Technologies
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-05 , DOI:
10.1016/j.jfoodeng.2023.111646
This study investigated the effects of pressure (10, 20, 30, 40 MPa) on the supercritical solvent impregnation (SSI) of pomegranate peel extract (PPE) into low-density polyethylene (LDPE) film as a potential antioxidant and antimicrobial active food packaging material. The antimicrobial activities of both PPE and impregnated films were evaluated. The impregnation of PPE into LDPE film improved the ultraviolet (UV) light barrier and antioxidant properties. The highest impregnation efficiency was achieved at pressures of 30 and 40 MPa. The release of PPE from the LDPE matrix into its surrounding medium was demonstrated using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which showed that the antioxidant activities of PPE were preserved after SSI. The present findings demonstrated the feasibility of SSI as a green approach to fabricating LDPE/PPE films as active food packaging.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-21 , DOI:
10.1016/j.jfoodeng.2023.111631
A novel infrared radiation (IR) peeling method was developed as an alternative to the conventional methods used for peeling potatoes. The aim of this study was to investigate the heat transfer process in potatoes subjected to IR heating and verify the feasibility of the novel IR peeling method. A numerical model was developed and solved using COMSOL Multiphysics to predict the temperature distribution in potatoes subjected to different heating times. Simulation results were validated with experimental data, which showed that the model could adequately describe the heat transfer process during the IR peeling of potatoes (RMSEmax 0.975). In particular, IR heating for 5 min induced a dramatic temperature increase (81.3 °C) on the surface layer of potatoes, while the temperature in the center of potatoes remained low (20–22 °C). The rapid increase in the surface temperature as well as the insignificant increase in the center temperature of potatoes, indicated that IR caused insubstantial damage to potato flesh integrity. Moreover, IR heating for 4 min had better peeling performance and quality, and peeling grade and cooking ring thickness were 4 and 2.5 mm, respectively. Taken together, the results of the model developed herein serve as a theoretical basis for the application of IR to peeling potatoes or other vegetables.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.jfoodeng.2023.111653
Different packaging materials pose a challenging work for the non-invasive determination of contaminated food quality using near infrared (NIR) spectroscopy. This study investigated the effects of polyvinyl chloride (PVC), polyethylene (PE) and expandable polyethylene (EPE) packaging materials on the prediction of mango firmness (FI), dry matter (DMC), soluble solids (SSC), and titratable acidity (TA) using NIR. Obvious spectral interferences resulting from the three packaging materials were particularly located at 1150–1250 nm and 2320–2400 nm, and significantly reduced NIR prediction accuracy. Spectral filtering methods had the potential to reduce the NIR spectral interferences of packaging materials for contaminated mangoes’ quality assessment. Besides, least squares support vector machine (LS-SVM) models with the combination of spectral filtering and variable selection method can further improve the FI, SSC, DMC and TA prediction of packaged mango, with RPD values from 2.31 to 3.05. Consequently, it is crucial to consider suitable spectral filtering and variable selection methods to improve NIR prediction of quality of packaged food.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.jfoodeng.2023.111647
The demand for pulses is increasing due to their numerous nutritional, sustainability, and agronomical advantages. However, studies on the bulk and dynamic flow properties of pulse flours, which are crucial for adequate handling and processing, are scarce. This study was performed to investigate the flow properties of yellow pea, lentil, and chickpea flours and compare them with wheat flour. Pulse flours of different particle sizes were produced using a laboratory roller mill through adjusting the settings of the roll gap opening and sieve arrangement and employing 75, 150, and 200 μm bottom sieves for small, medium, and large-sized flours, respectively. The flour flow properties were analyzed using a Hosokawa powder tester and FT4 powder rheometer. Chickpea flours had the lowest bulk density and the highest aeration ratio and were more compressible and cohesive among all the pulse flours and wheat flour. The small-sized flour for each pulse grain was more cohesive than the large-sized flours. For nearly all tests, chickpea and small-sized yellow pea flours were characterized as non-flowing powders, while medium and large-sized lentil flours showed relatively good flow properties comparable to wheat flour. Overall, pulse flours had lower bulk density and were classified as poor flowing flours compared to wheat flour. The production of small-sized pulse flours is not recommended because of their low bulk density, high compressibility, and poor flow properties. Adjustments to equipment will be necessary for the incorporation of pulse flours into modern industrial platforms. This study will aid the milling and baking industries in preparing for pulse grain processing and benefit transportation companies in evaluating pulse flours for proper handling.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.jfoodeng.2023.111628
Desiccated coconut was dried using a novel hybrid dryer that was developed to work in both single and hybrid mode. Single mode consisted of convective (CD) and infrared (IR) drying while hybrid mode involved combined (IRCD) and sequential (IR-IRCD) drying. The effect of two different drying modes, four drying methods with constant temperature process (50, 60, 70 °C) on the drying time, specific energy consumption (SEC), effective moisture diffusivity, color change (ΔE), whiteness index (WI), oil content, free fatty acid (FFA), peroxide value (PV) and microstructure of desiccated coconut were investigated and analysed. The results showed that the drying time was reduced by the increase in drying temperature, where sequential IR-IRCD had the shortest drying time followed by IR, IRCD and CD. In contrast, effective moisture diffusivity was increased by the increase in drying temperature. IR drying had the lowest SEC followed IR-IRCD, IRCD and CD. Hybrid mode IR-IRCD proved to be the best in retaining the color of desiccated coconut with the lowest ΔE and highest WI. Desiccated coconut from all drying methods had acceptable value of oil content, free fatty acid and peroxide value. IR-IRCD at 70 °C was chosen to be the most suitable for drying desiccated coconut based on the combined effect of drying time (28 min), SEC (28.15 kWh/kg), effective moisture diffusivity (3.780 × 10−9 ± 0.19 × 10−9 m2/s), ΔE (1.67 ± 0.04), WI (73.89 ± 0.26), oil content (61.33 ± 0.15 g/100 g), FFA (0.076 ± 0.003 g/100 g) and PV (1.66 ± 0.15 mEq/kg).
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-13 , DOI:
10.1016/j.jfoodeng.2023.111596
Ultraviolet light emitting diodes (UV-LEDs) have emerged as an alternative UV source. We compared the treatment of coconut water (CW), blue lemonade (BL) and ascorbic acid (AA) solution at 255 and 281 nm UV-LEDs in continuous-flow in terms of bacterial inactivation and effects on physical, quality and nutritional parameters and electrical efficiency. A 5-log10 reduction of Escherichia coli was achieved in CW and BL at both wavelengths. At similar fluence levels, a decrease in absorption coefficient (CW and BL), ascorbic acid and antioxidants (CW) was observed at both wavelengths. An increase in colour lightness of BL was observed at 281 nm. Treatment with 281 nm was more electrically efficient at achieving a 5-log10 reduction in beverages compared to 255 nm. This was confirmed in AA solution where 281 nm showed less photo-oxidation compared to 255 nm. Use of UV-LEDs allows for selection of optimal wavelengths to achieve higher microbial and electrical efficiency while maintaining product quality.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-08 , DOI:
10.1016/j.jfoodeng.2023.111618
To investigate the effects of phospholipids (PLs) in chocolate, model systems were designed by adding 0.3%, 0.5%, and 0.8% (w/w) phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS) to the control system (0.0% PL). Bloom behaviors were quantified by changes in whiteness index (ΔWI), white area percentage (WA%) and surface morphology over 28-day accelerated storage. Bloom was significantly retarded in all PL systems (p < 0.0001), especially showing almost no visual bloom in PE and PS systems during 28-day storage: ΔWI was reduced to below 1.5 (16.97 for the control) and WA% was reduced to below 10% (99.47% for the control). This reduction in bloom was further confirmed by low surface roughness and porosity. Particle interactions (quantified by Casson viscosity and sedimentation volume) were significantly reduced (p < 0.0001) and amount of crystallization (quantified by differential scanning calorimetry and oscillatory rheology) were significantly increased in all PL systems (p < 0.05). These results suggest that PLs can improve the microstructural stability of the nonfat particle phase and the crystalline fat phase, thereby reducing fat migration and preventing bloom formation.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.jfoodeng.2023.111650
Microwave (MW) ovens, powered by traditional magnetrons, often produce unpredictable heating patterns in foods due to their wide and random frequency spectrum. This study investigated the potential of solid-state (SS) MW generators to overcome this limitation. The frequency spectra of the SS generator were measured, computer simulation and experimental methods were used to analyze the standing wave and heating patterns within foods. The influence of SS operating frequency on MW power reflection and heating uniformity was also examined. The results show that the SS generator's operating frequency bandwidth was less than 0.1 MHz, approximately 1/500th that of magnetrons. This narrow and stable bandwidth enabled the SS-powered cavity to support a single standing wave pattern (mode), resulting in stable and predictable heating patterns in foods. Moreover, adjusting SS operating frequency could minimize MW power reflection, using complementary SS frequencies could improve MW heating uniformity. This study provides fundamental insights into SS MW heating and offers guidance on controlling SS frequency to improve heating performance.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.jfoodeng.2023.111651
In cheese manufacturing, a compressive stress may be applied to accelerate whey-draining, but this process is mainly empirically mastered. This article describes the draining of goat milk cheese under frontal filtration conditions. An experimental set-up was designed to monitor the volume of whey released through a filter over time at constant stress. At short times, insoluble elements from the curd concentrate nearby the filter surface and form a filtering cake whose thickness progressively increases. At long times, the cake is compressed and its resistance to whey flow may increase dramatically. By studying the draining of a reduced fat content curd, we show that the presence of fat globules slows down the draining process. Homogenization of the full-fat cream results in slower drainage, compared to a non-homogenized cream. These results were rationalized considering observations of the curd structure by confocal microscopy, dry extract measurements along the curd and drainage models.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-17 , DOI:
10.1016/j.jfoodeng.2023.111622
The present paper extends the tissue engineering (TE) scaffold concept to scaffolds for alternative proteins (AP). The textural characteristics of a food product, which is a key hurdle in increasing consumer acceptance for alternative proteins, can be addressed by using the scaffold as a template, which provides a degree of freedom for enhancement of its nutritional properties. Examples of tissue engineering and alternative protein scaffold types are first discussed to show how the scaffold concept can be applied to both. For both TE and AP, scaffold processes can be classified as adopting either top-down or bottom-up approaches, each associated with its own set of advantages and disadvantages. These scaffolds are meant for very different environments, thus the materials for their construction are often non-exchangeable. However, for the newer application of AP, the materials and methods for scaffold construction can be drawn from the substantial amount of work that has already been done on alternative proteins and meat analogues. The functionalities and applications of cultured meat (a special type of AP) scaffolds are compared to those of TE scaffolds. Applying and adapting the TE scaffold concept to the newer field of alternative proteins is foreseen to promote a more rapid development of the latter in terms of processing and productization.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |